molecular formula C12H11NO2 B1651433 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol CAS No. 1261971-61-2

5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Cat. No. B1651433
CAS RN: 1261971-61-2
M. Wt: 201.22
InChI Key: CWUZPQHURDFIBI-UHFFFAOYSA-N
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Description

5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol, also known as HMP, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicine. HMP has been found to have various biochemical and physiological effects that could be useful in the treatment of certain diseases. In

Mechanism of Action

The mechanism of action of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol involves its ability to bind to amyloid-beta peptides and prevent their aggregation. 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has been found to bind to the hydrophobic regions of amyloid-beta peptides, which prevents them from forming toxic oligomers and fibrils. This mechanism of action has been found to be effective in preventing the neurotoxicity associated with amyloid-beta aggregation.
Biochemical and Physiological Effects
5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has been found to have various biochemical and physiological effects that could be useful in the treatment of certain diseases. In addition to its ability to inhibit amyloid-beta aggregation, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has been found to have antioxidant and anti-inflammatory properties. These properties could be useful in the treatment of diseases such as Parkinson's disease, which are characterized by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol in lab experiments is its relatively simple synthesis method. 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol can be synthesized in a laboratory setting using standard equipment and reagents. Additionally, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has been found to be stable under a wide range of conditions, which makes it a useful compound for studying the effects of amyloid-beta aggregation.
One of the limitations of using 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to study the effects of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol on amyloid-beta aggregation in vitro. Additionally, the mechanism of action of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol. One area of research could focus on improving the solubility of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol in aqueous solutions. This could be done by modifying the chemical structure of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol or by developing new methods for solubilizing the compound.
Another area of research could focus on understanding the mechanism of action of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol in more detail. This could involve studying the binding of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol to amyloid-beta peptides using techniques such as X-ray crystallography or NMR spectroscopy.
Finally, future research could focus on developing 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol derivatives with improved properties. This could involve modifying the chemical structure of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol to improve its solubility or to enhance its ability to inhibit amyloid-beta aggregation.
Conclusion
In conclusion, 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is a chemical compound that has potential applications in the field of medicine. Its ability to inhibit amyloid-beta aggregation makes it a promising therapeutic agent for the treatment of Alzheimer's disease. However, further research is needed to fully understand the mechanism of action of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol and to develop derivatives with improved properties.

Scientific Research Applications

5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is its use as a therapeutic agent for the treatment of Alzheimer's disease. 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has been found to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

5-[2-(hydroxymethyl)phenyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-3-1-2-4-12(9)10-5-11(15)7-13-6-10/h1-7,14-15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUZPQHURDFIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682597
Record name 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

CAS RN

1261971-61-2
Record name 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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